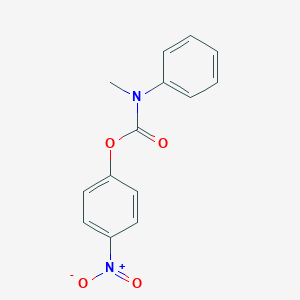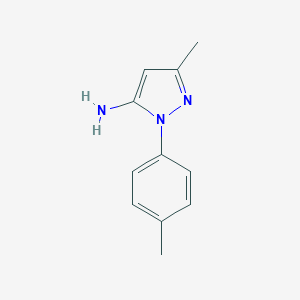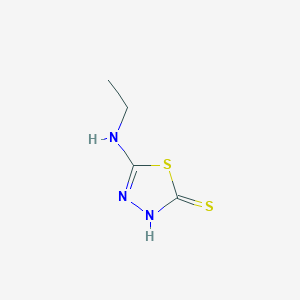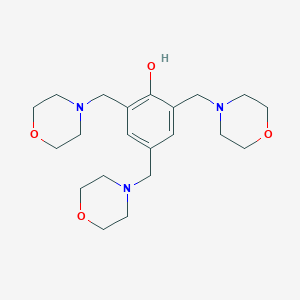
2,4,6-Tris(morpholin-4-ylmethyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,6-Tris(morpholin-4-ylmethyl)phenol, also known as TRMP, is a chemical compound that has been widely used in scientific research. TRMP has been found to have a variety of biochemical and physiological effects, making it a valuable tool for studying various processes in the body.
Mechanism Of Action
2,4,6-Tris(morpholin-4-ylmethyl)phenol acts as an antagonist of CXCR4 by binding to the receptor and preventing its activation by its natural ligand, CXCL12. This prevents the downstream signaling pathways that are activated by CXCR4, leading to a variety of physiological effects. 2,4,6-Tris(morpholin-4-ylmethyl)phenol has also been found to inhibit the activity of the enzyme protein kinase C (PKC), which is involved in a variety of cellular processes, including cell proliferation and differentiation.
Biochemical And Physiological Effects
2,4,6-Tris(morpholin-4-ylmethyl)phenol has been found to have a variety of biochemical and physiological effects. In addition to its role as a CXCR4 antagonist and PKC inhibitor, 2,4,6-Tris(morpholin-4-ylmethyl)phenol has been found to inhibit the activity of the enzyme phospholipase C (PLC), which is involved in the production of second messengers in the cell. 2,4,6-Tris(morpholin-4-ylmethyl)phenol has also been found to inhibit the activity of the enzyme phosphodiesterase (PDE), which is involved in the degradation of cyclic nucleotides.
Advantages And Limitations For Lab Experiments
One of the main advantages of 2,4,6-Tris(morpholin-4-ylmethyl)phenol is its potency as a CXCR4 antagonist and PKC inhibitor. This makes it a valuable tool for studying the role of these proteins in various physiological processes. However, one limitation of 2,4,6-Tris(morpholin-4-ylmethyl)phenol is its potential toxicity, which can limit its use in certain experiments. Additionally, 2,4,6-Tris(morpholin-4-ylmethyl)phenol may have off-target effects that can complicate the interpretation of experimental results.
Future Directions
There are several future directions for research on 2,4,6-Tris(morpholin-4-ylmethyl)phenol. One area of interest is the development of more potent and selective CXCR4 antagonists based on the structure of 2,4,6-Tris(morpholin-4-ylmethyl)phenol. Another area of interest is the study of the role of PKC and other signaling proteins in the regulation of insulin secretion and glucose homeostasis. Finally, the potential use of 2,4,6-Tris(morpholin-4-ylmethyl)phenol as a therapeutic agent for the treatment of cancer and other diseases is an area of active research.
Conclusion:
In conclusion, 2,4,6-Tris(morpholin-4-ylmethyl)phenol is a valuable tool for studying various physiological processes in the body. Its potency as a CXCR4 antagonist and PKC inhibitor make it a valuable tool for studying the role of these proteins in various processes. However, its potential toxicity and off-target effects must be taken into consideration when using 2,4,6-Tris(morpholin-4-ylmethyl)phenol in experiments. Further research on 2,4,6-Tris(morpholin-4-ylmethyl)phenol and its analogs may lead to the development of new therapeutic agents for the treatment of various diseases.
Synthesis Methods
2,4,6-Tris(morpholin-4-ylmethyl)phenol can be synthesized using a variety of methods. One common method involves the reaction of 2,4,6-tris(bromomethyl)phenol with morpholine in the presence of a base. The resulting product is then treated with hydrochloric acid to yield 2,4,6-Tris(morpholin-4-ylmethyl)phenol. Another method involves the reaction of 2,4,6-tris(chloromethyl)phenol with morpholine in the presence of a base, followed by treatment with sodium hydroxide to yield 2,4,6-Tris(morpholin-4-ylmethyl)phenol.
Scientific Research Applications
2,4,6-Tris(morpholin-4-ylmethyl)phenol has been used in a variety of scientific research applications. One of its main uses is in the study of G protein-coupled receptors (GPCRs), which are important targets for drug development. 2,4,6-Tris(morpholin-4-ylmethyl)phenol has been found to be a potent antagonist of the GPCR CXCR4, which is involved in a variety of physiological processes, including immune cell trafficking and cancer metastasis. 2,4,6-Tris(morpholin-4-ylmethyl)phenol has also been used to study the role of GPCRs in the regulation of insulin secretion and glucose homeostasis.
properties
CAS RN |
5464-87-9 |
|---|---|
Product Name |
2,4,6-Tris(morpholin-4-ylmethyl)phenol |
Molecular Formula |
C21H33N3O4 |
Molecular Weight |
391.5 g/mol |
IUPAC Name |
2,4,6-tris(morpholin-4-ylmethyl)phenol |
InChI |
InChI=1S/C21H33N3O4/c25-21-19(16-23-3-9-27-10-4-23)13-18(15-22-1-7-26-8-2-22)14-20(21)17-24-5-11-28-12-6-24/h13-14,25H,1-12,15-17H2 |
InChI Key |
JGTWRXHFXRFYTN-UHFFFAOYSA-N |
SMILES |
C1COCCN1CC2=CC(=C(C(=C2)CN3CCOCC3)O)CN4CCOCC4 |
Canonical SMILES |
C1COCCN1CC2=CC(=C(C(=C2)CN3CCOCC3)O)CN4CCOCC4 |
Other CAS RN |
5464-87-9 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



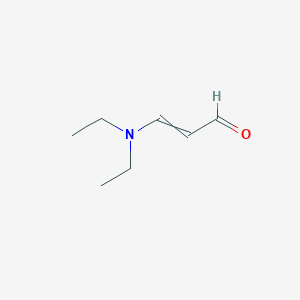
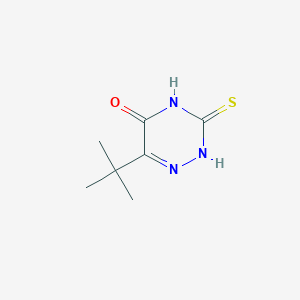
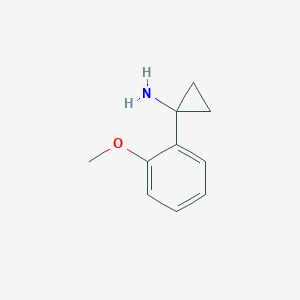
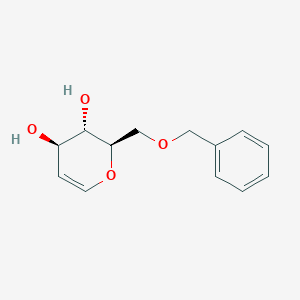
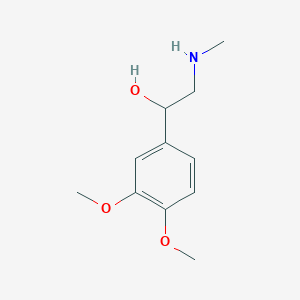
![Ethyl 5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B181977.png)
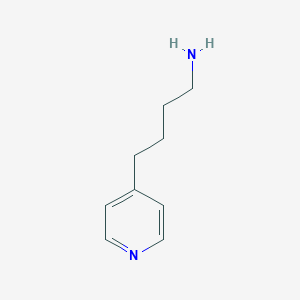
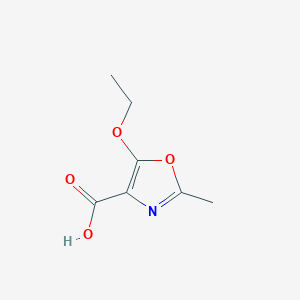
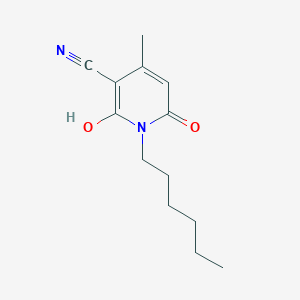
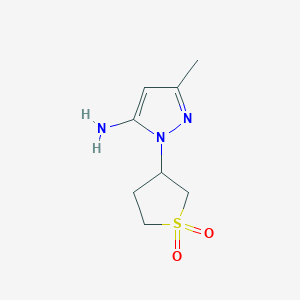
![methyl 2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)acetate](/img/structure/B181989.png)
